molecular formula C11H21NO3 B122249 (S)-1-Boc-3-(Hydroxymethyl)Piperidine CAS No. 140695-84-7

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

Cat. No. B122249
M. Wt: 215.29 g/mol
InChI Key: OJCLHERKFHHUTB-VIFPVBQESA-N
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Description

(S)-1-Boc-3-(Hydroxymethyl)Piperidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of the Boc (tert-butoxycarbonyl) group provides protection for the nitrogen atom in the piperidine ring, which is a common structural motif in many drug molecules. This protection is crucial during the synthesis process, as it allows for selective reactions to occur at other sites of the molecule without affecting the nitrogen atom.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a three-step synthesis of a novel spiro piperidine scaffold was reported, starting from ortho-hydroxyacetophenone and N-benzylpiperidone . Another synthesis approach involved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization to yield a tetrahydrospiro piperidine derivative . These methods highlight the synthetic versatility of piperidine derivatives and the potential for creating complex structures with drug-like properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for creating rigid or well-defined three-dimensional shapes that are beneficial in drug design. For example, the structure of a disubstituted spiro piperidine derivative was elucidated using NOESY NMR and X-ray diffraction, revealing that the side chains of the scaffold assume a well-defined orientation . Such structural information is vital for understanding how these molecules might interact with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for the construction of diverse molecular architectures. For instance, N-Boc-piperidin-4-one was used to generate nitrogen-containing 1,5-diketones through intramolecular aldol cyclization. These diketones could further react with o-phenylenediamine in a domino-reaction to form complex structures like hydrobenzimidazo[2,1-e]acridines . Additionally, Michael reactions with diarylidenecyclohexanones led to the formation of 1,5-diketones that underwent cyclization into hydroxypyran structures . These reactions demonstrate the reactivity and functionalization potential of piperidine derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Boc-3-(Hydroxymethyl)Piperidine are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the yield of the synthesized N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was reported to be 48%, and its chemical structure was characterized using NMR and High-Resolution Mass Spectrometry . These analytical techniques are crucial for confirming the identity and purity of synthesized compounds, which in turn affect their physical properties like solubility and stability, important factors in drug development.

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives have been extensively studied for their pharmacological applications. They are key components in the development of various therapeutic agents, including antidepressants, anticonvulsants, anti-inflammatory drugs, and anticancer agents. These compounds interact with biological systems in complex ways, often targeting specific receptors or biochemical pathways to exert their therapeutic effects. For instance, derivatives targeting the 5-HT1A receptor have shown potential as antidepressants, highlighting the versatility of piperidine structures in drug design (Wang et al., 2019).

Chemical Synthesis and Material Science

Piperidine compounds are also pivotal in chemical synthesis and materials science. They serve as building blocks for the synthesis of complex molecules, demonstrating their utility in constructing pharmacologically active compounds. The versatility of piperidine-based structures allows for the creation of diverse chemical entities, facilitating the exploration of new therapeutic agents and materials with unique properties.

Piperidine Alkaloids in Traditional and Modern Medicine

The study of piperidine alkaloids from plants such as Pinus species reveals their importance in both traditional and modern medicine. These alkaloids have a wide range of therapeutic applications, from acting as analgesics to serving as potential leads for drug discovery in various disease conditions. The structural diversity of piperidine alkaloids underpins their multifaceted pharmacological activities, underscoring the significance of natural products in drug development (Singh et al., 2021).

Safety And Hazards

“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLHERKFHHUTB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363895
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

CAS RN

140695-84-7
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (43.4 mmol) of 3-hydroxymethyl-piperidine in 200 ml of CH2Cl2, was added 6.05 ml (43.4 mmol) of triethylamine (Et3N), followed by 9.8 ml (43.4 mmol) of (BOC2O). The reaction mixture was stirred for 1 hour at room temperature and then washed with 75 ml of a 0.1N hydrochloric acid solution (HCl), dried over Na2SO4, filtered and then concentrated in vacuo.
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5 g
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200 mL
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6.05 mL
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9.8 mL
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Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), 3-hydroxymethylpiperidine gave the title compound as a solid (34.2 g, 88%).
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Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminium hydride (1.41 g) in THF (15 mL) at 0° C. was added piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a solution in THF (10 mL) and the mixture stirred at room temperature for 3 h. The reaction was cooled to 0° C. and quenched by addition of aqueous ammonium chloride and the mixture filtered through celite. The filtrate was diluted with ethyl acetate, washed with water, separated and dried (MgSO4). The solvent was evaporated to give 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.25 g). To a solution of this alcohol (422 mg) in THF (8 mL) was added sodium hydride (94 mg; 60% dispersion in mineral oil). After 15 min iodomethane (0.49 mL) was added and the reaction stirred for 18 h. The mixture was then diluted with ethyl acetate and washed sequentially with water, brine, separated and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (414 mg). To a solution of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (204 mg) in DCM (3 mL) was added 2M hydrogen chloride in diethyl ether and the mixture stirred for 18 h. The solvent was evaporated to give the desired amine (168 mg).
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1.41 g
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15 mL
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10 mL
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